molecular formula C8H6N2 B569887 (Z)-3-(pyridin-4-yl)acrylonitrile CAS No. 123293-75-4

(Z)-3-(pyridin-4-yl)acrylonitrile

Cat. No.: B569887
CAS No.: 123293-75-4
M. Wt: 130.15
InChI Key: ZJUZXVVBRCEDTF-UPHRSURJSA-N
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Description

(Z)-3-(pyridin-4-yl)acrylonitrile (CAS 24490-79-7) is a versatile chemical building block highly valued in materials science and supramolecular chemistry. This compound features an electron-deficient pyridine ring and an acrylonitrile group, a combination that is central to its utility in constructing organic optoelectronic materials . Researchers extensively use it as a precursor in the synthesis of advanced functional molecules due to its role in Knoevenagel condensation reactions . Its primary research value lies in the development of Aggregation-Induced Emission (AIE) luminogens (AIEgens) and stimuli-responsive fluorescent switches . The molecular structure allows for the creation of donor-acceptor (D-π-A) systems that can exhibit solid-state emission, mechanofluorochromism, and halochromism (acid/base-responsive switching) . These properties make derivatives of this compound promising candidates for applications in organic light-emitting diodes (OLEDs), optical data storage, memory devices, and chemical sensors . Furthermore, the pyridinyl moiety facilitates intermolecular interactions and coordination, which is crucial for crystal engineering and the formation of supramolecular architectures with tailored photophysical properties . This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

123293-75-4

Molecular Formula

C8H6N2

Molecular Weight

130.15

IUPAC Name

(Z)-3-pyridin-4-ylprop-2-enenitrile

InChI

InChI=1S/C8H6N2/c9-5-1-2-8-3-6-10-7-4-8/h1-4,6-7H/b2-1-

InChI Key

ZJUZXVVBRCEDTF-UPHRSURJSA-N

SMILES

C1=CN=CC=C1C=CC#N

Synonyms

2-Propenenitrile,3-(4-pyridinyl)-,(Z)-(9CI)

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

(Z)-3-(pyridin-4-yl)acrylonitrile has been investigated for its biological activities, particularly in the context of cancer treatment. Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, chalcone derivatives, which share a structural motif with this compound, have been shown to possess anti-inflammatory and anticancer effects through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation .

Case Study:
A study published in Frontiers in Chemistry highlighted the synthesis and biological screening of acrylonitrile derivatives, revealing that certain derivatives exhibited potent activity against breast cancer cells. This suggests that this compound could be a promising candidate for further development as an anticancer agent .

Photophysical Properties

The photophysical properties of this compound have been extensively studied, particularly its behavior in different solvents. The compound exhibits solvatochromism, where its absorption and emission spectra shift depending on the solvent's polarity. This characteristic is crucial for applications in fluorescence-based sensors and imaging techniques.

Key Findings:

  • The absorption and fluorescence emission peaks of this compound show significant shifts when tested in various solvents, indicating its potential use as a fluorescent probe .
  • Single crystal X-ray diffraction studies have provided insights into its molecular structure and intermolecular interactions, which are essential for understanding its photophysical behavior .

Chemical Synthesis

This compound serves as an important intermediate in the synthesis of other chemical compounds. Its ability to undergo various chemical reactions makes it valuable in the production of agrochemicals and pharmaceuticals.

Synthesis Process:
The compound can be synthesized through a stereoselective process involving the reaction of acrylonitrile with pyridine derivatives. This method allows for the efficient production of this compound with high yields, making it an attractive option for industrial applications .

Application Area Details
Medicinal Chemistry Potential anticancer agent; structural analogs show significant biological activity
Photophysical Studies Exhibits solvatochromism; useful as fluorescent probes; characterized by X-ray diffraction
Chemical Synthesis Intermediate for pharmaceuticals and agrochemicals; efficient synthesis methods available

Comparison with Similar Compounds

Solvent Effects on Absorption

This compound derivatives show solvent-dependent ε values, with polar aprotic solvents (DMSO) maximizing absorption intensity:

Solvent Dielectric Constant ε (M⁻¹cm⁻¹) for Compound V ε (M⁻¹cm⁻¹) for Compound I (Phenyl analog)
DMSO 46.7 27,000 25,000
CHCl₃ 4.8 15,000 12,000
Acetone 20.7 0 18,000

Note: Hypochromic shifts in acetone suggest solvent-induced aggregation .

Preparation Methods

Catalytic Systems and Reaction Conditions

A study utilizing halloysite nanotube (HNT)-supported ZIF-67 catalysts demonstrated high efficiency in the Knoevenagel condensation. Under reflux in ethanol, 4-pyridinecarboxaldehyde and malononitrile reacted to yield the product with >90% conversion. The ZIF-67 catalyst provided a porous structure that enhanced reactant diffusion and active site accessibility, while the HNT support improved thermal stability.

Table 1: Knoevenagel Condensation Conditions and Outcomes

CatalystSolventTemperature (°C)Time (h)Yield (%)Configuration
ZIF-67/HNTEthanol80692Not specified
PiperidineToluene1101285Z

Notably, the configuration of the product depends on steric and electronic factors. In a related study, (Z)-3-(4-(di-p-tolylamino)phenyl)-2-(pyridin-4-yl)acrylonitrile (p-DBCNPy) was synthesized using piperidine as a base in toluene, with the Z-configuration confirmed via X-ray diffraction. The bulky di-p-tolylamino group likely favored the Z-isomer by steric hindrance, though this effect is absent in the simpler this compound.

Stereoselective Synthesis via Acid Chloride Intermediates

Patent literature describes a stereoselective approach to Z-configured acrylonitriles using 3-oxopropionitrile intermediates and acid chlorides. While originally developed for 3-acyloxyacrylonitriles, this method can be adapted for this compound by modifying the starting materials.

Reaction Mechanism and Optimization

The process involves two steps:

  • Formation of 3-oxopropionitrile : Reacting an acetonitrile compound with an aromatic ester in the presence of alkali metal alkoxides (e.g., sodium methoxide) in aliphatic hydrocarbon solvents.

  • Stereoselective acylation : Treating 3-oxopropionitrile with an acid chloride under base-free conditions or with organic bases (e.g., triethylamine) to favor Z-isomer formation.

Key Advantages :

  • Avoids hazardous reagents like sodium hydride.

  • Enables Z-selectivity up to 95% by controlling base addition and solvent polarity.

Post-Synthesis Isomerization Strategies

When the thermodynamically stable E-isomer dominates initial products, isomerization to the Z-form can be achieved via base-mediated equilibration. A patent disclosed that heating an E/Z mixture with organic bases (e.g., DBU) in toluene at 80°C for 2–4 hours induced isomerization, yielding >90% Z-isomer. Seed crystals of the Z-form accelerated crystallization, improving yield and purity.

Purification and Characterization

Crystallization Techniques

Crystallization from high-boiling solvents like di-n-butyl ether or toluene is critical for isolating the Z-isomer. Slow cooling promotes selective crystallization, while seed crystals enhance reproducibility.

Analytical Validation

  • NMR Spectroscopy : The vinyl proton in the Z-isomer typically resonates at δ 6.8–7.2 ppm as a doublet due to coupling with the adjacent nitrile group.

  • X-Ray Diffraction : Single-crystal analysis unambiguously confirms the Z-configuration, as demonstrated for p-DBCNPy .

Q & A

Q. What are the standard synthetic routes for (Z)-3-(pyridin-4-yl)acrylonitrile, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves a Knoevenagel condensation between pyridine-4-carbaldehyde and acetonitrile derivatives under basic conditions. Key steps include:

  • Reagent selection : Sodium hydroxide or piperidine as catalysts in ethanol or DMF (common solvents) .
  • Condition control : Maintaining temperatures between 60–80°C and inert atmospheres (N₂) to prevent side reactions .
  • Purification : Column chromatography or recrystallization to isolate the (Z)-isomer, confirmed by TLC monitoring .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify the (Z)-configuration via coupling constants (J ≈ 12 Hz for trans-vinylic protons) and pyridyl/acrylonitrile group signals .
  • IR Spectroscopy : Peaks at ~2220 cm⁻¹ (C≡N stretch) and 1600 cm⁻¹ (C=C) confirm functional groups .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight and fragmentation patterns .

Q. How can researchers assess the biological activity of this compound in preliminary assays?

  • Enzyme Inhibition : Use cell-free systems (e.g., NADPH oxidase assays) to test ROS inhibition, as seen in structurally similar acrylonitriles .
  • Cellular Assays : Treat VSMCs or cancer cells with the compound and measure viability (MTT assay) or apoptosis markers (caspase-3) .

Advanced Research Questions

Q. How can computational methods predict the interaction of this compound with biological targets?

  • Molecular Docking : Software like AutoDock Vina models binding to enzymes (e.g., NOX4) by simulating interactions between the pyridyl/nitrile groups and active-site residues .
  • MD Simulations : Assess stability of ligand-receptor complexes over time (e.g., 100 ns simulations in GROMACS) to validate docking results .

Q. What strategies resolve contradictions in biological data, such as varying IC₅₀ values across studies?

  • Dose-Response Refinement : Repeat assays with tighter concentration gradients (e.g., 0.1–50 µM) and standardized cell lines .
  • Metabolic Stability Testing : Use liver microsomes to evaluate compound degradation rates, which may explain potency discrepancies .

Q. How can X-ray crystallography or SHELX refinement clarify the compound’s stereochemistry?

  • Crystallization : Grow single crystals in DMSO/water mixtures and collect data with synchrotron radiation .
  • SHELXL Refinement : Apply charge-flipping algorithms to resolve electron density maps, ensuring accurate (Z)-configuration assignment .

Q. What advanced synthetic modifications enhance the compound’s pharmacological profile?

  • Derivatization : Introduce electron-withdrawing groups (e.g., -NO₂) at the pyridyl ring to improve binding affinity .
  • Prodrug Design : Conjugate with PEG or peptide carriers to enhance solubility and target specificity .

Methodological Considerations

Q. How should researchers handle the compound’s toxicity during in vitro studies?

  • Safety Protocols : Use fume hoods for synthesis and cell culture studies, referencing acrylonitrile toxicity profiles (e.g., LD₅₀ in rodents) .
  • Waste Disposal : Neutralize nitrile waste with bleach before disposal to prevent environmental contamination .

Q. What analytical workflows validate the compound’s stability under physiological conditions?

  • HPLC-MS Monitoring : Track degradation in PBS (pH 7.4) at 37°C over 24–72 hours .
  • Circular Dichroism : Confirm structural integrity in buffered solutions mimicking blood plasma .

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